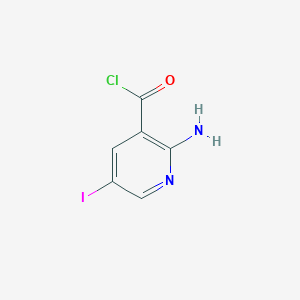
2-Amino-5-iodonicotinoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-iodonicotinoyl chloride is a chemical compound with the molecular formula C6H4ClIN2O. It is a derivative of nicotinic acid and contains both an amino group and an iodine atom attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-iodonicotinoyl chloride typically involves the iodination of nicotinic acid derivatives followed by chlorination. One common method includes the reaction of 2-amino-5-iodonicotinic acid with thionyl chloride (SOCl2) under reflux conditions to produce the corresponding acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-iodonicotinoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The iodine atom can participate in redox reactions, potentially forming different oxidation states.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.
Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and appropriate ligands are often used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Amino-5-iodonicotinoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-5-iodonicotinoyl chloride is not well-documented. its reactivity is primarily due to the presence of the acyl chloride group, which can readily react with nucleophiles. The iodine atom may also play a role in modulating the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromonicotinoyl chloride
- 2-Amino-5-chloronicotinoyl chloride
- 2-Amino-5-fluoronicotinoyl chloride
Uniqueness
Iodine is a larger halogen compared to bromine, chlorine, and fluorine, which can affect the compound’s steric and electronic properties, making it suitable for specific reactions and applications .
Properties
Molecular Formula |
C6H4ClIN2O |
|---|---|
Molecular Weight |
282.46 g/mol |
IUPAC Name |
2-amino-5-iodopyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H4ClIN2O/c7-5(11)4-1-3(8)2-10-6(4)9/h1-2H,(H2,9,10) |
InChI Key |
AMAPZGAGXNYSKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)Cl)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



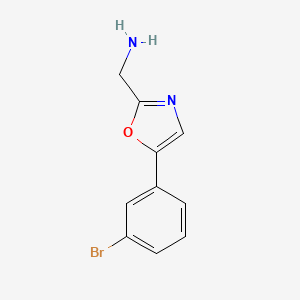
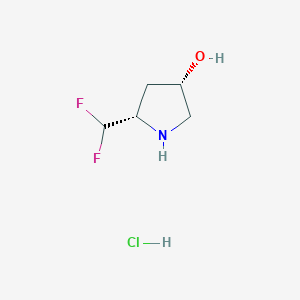
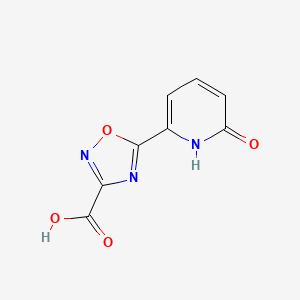
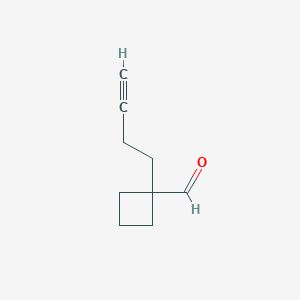
![5-(tert-Butyl) 6-methyl (S)-2-iodo-3-((2-(trimethylsilyl)ethoxy)methyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate](/img/structure/B13340216.png)
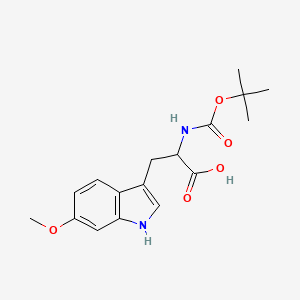


![2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B13340225.png)
![Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13340231.png)

![2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B13340249.png)

